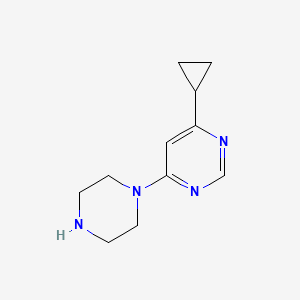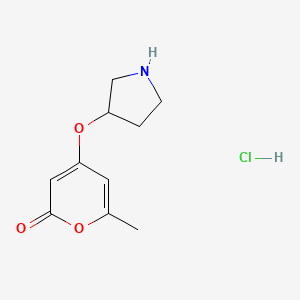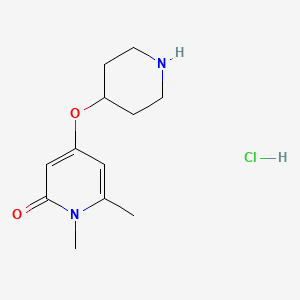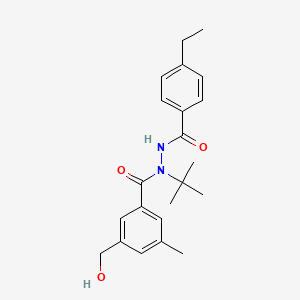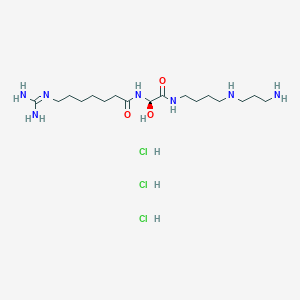
(R)-2-氨基戊酸甲酯盐酸盐
描述
“®-Methyl 2-aminopentanoate hydrochloride” is a chemical compound with the CAS Number: 619330-91-5 . Its IUPAC name is methyl ®-2-aminopentanoate hydrochloride . The molecular weight of this compound is 167.64 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-aminopentanoate hydrochloride” is 1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“®-Methyl 2-aminopentanoate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
1. 抗癌应用
(R)-2-氨基戊酸甲酯盐酸盐作为氨基乙酸官能化席夫碱有机锡(IV)配合物中的一类,已被研究用于癌症治疗的潜在应用。这些配合物对各种人类肿瘤细胞系表现出细胞毒性,某些化合物显示出的细胞毒性高于已知的抗癌药物,如阿霉素和顺铂 (Basu Baul 等人,2009)。
2. 在葡萄酒香气中的作用
相关化合物(如 2-羟基-4-甲基戊酸乙酯)的对映异构体已被研究对葡萄酒香气的影响。研究发现,该化合物的不同对映异构形式有助于葡萄酒中果香的感知,表明 (R)-2-氨基戊酸甲酯盐酸盐可能具有类似的感官意义 (Lytra 等人,2012)。
3. 生物催化应用
在酶促拆分中,来自南极假丝酵母的脂肪酶用于拆分 (±)-3-羟基戊酸甲酯,表明 (R)-2-氨基戊酸甲酯盐酸盐在生物催化过程中的相关性。该研究突出了酶与 R 对映异构体的优先反应,强调了其在立体选择性合成中的潜在用途 (García-Urdiales 等人,2009)。
4. 手性中间体的合成
该化合物已用于合成手性中间体(如 (R)-2-甲基戊醇)的过程开发中,这些手性中间体对于生产重要的药物化合物、天然产物和液晶至关重要 (Gooding 等人,2010)。
5. 在工程微生物中的生产
(R)-2-氨基戊酸甲酯盐酸盐及其衍生物在生物燃料生产中也很重要。已经开发出工程微生物来生产戊醇异构体,这些异构体作为生物燃料很有价值,并且衍生自类似的氨基酸底物 (Cann 和 Liao,2009)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用机制
The pharmacokinetics of such compounds would generally involve absorption, distribution, metabolism, and excretion (ADME), but the specifics can vary greatly depending on the compound’s chemical structure and the individual’s physiology .
The action of “®-Methyl 2-aminopentanoate hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, how it interacts with its targets, and its overall efficacy .
生化分析
Biochemical Properties
®-Methyl 2-aminopentanoate hydrochloride plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis. The nature of these interactions involves the binding of ®-Methyl 2-aminopentanoate hydrochloride to the active site of the enzyme, facilitating the transfer of amino acids to tRNA molecules .
Cellular Effects
The effects of ®-Methyl 2-aminopentanoate hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ®-Methyl 2-aminopentanoate hydrochloride has been shown to activate the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, it can alter the expression of genes involved in amino acid transport and metabolism .
Molecular Mechanism
At the molecular level, ®-Methyl 2-aminopentanoate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it inhibits the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, it can activate aminoacyl-tRNA synthetases, enhancing their catalytic efficiency. These interactions lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of ®-Methyl 2-aminopentanoate hydrochloride in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to ®-Methyl 2-aminopentanoate hydrochloride in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of ®-Methyl 2-aminopentanoate hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular metabolism and promote tissue growth. At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been identified, indicating that there is a specific dosage range within which ®-Methyl 2-aminopentanoate hydrochloride exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
®-Methyl 2-aminopentanoate hydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and transaminases, which facilitate the incorporation of amino acids into proteins and the conversion of amino acids into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of ®-Methyl 2-aminopentanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, ®-Methyl 2-aminopentanoate hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of ®-Methyl 2-aminopentanoate hydrochloride is determined by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism. Additionally, ®-Methyl 2-aminopentanoate hydrochloride can be directed to specific organelles, such as mitochondria, through the action of targeting signals that guide its transport and localization .
属性
IUPAC Name |
methyl (2R)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNYRVZHKRFIW-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



